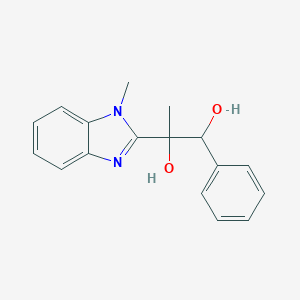
3-(3-hydroxy-4-methoxyphenyl)-1-phenyl-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-hydroxy-4-methoxyphenyl)-1-phenyl-2-propen-1-one is a chalcone derivative, a type of natural phenolic compound. Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound, specifically, has garnered attention due to its potential therapeutic applications and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-hydroxy-4-methoxyphenyl)-1-phenyl-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3-hydroxyacetophenone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(3-hydroxy-4-methoxyphenyl)-1-phenyl-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding flavanones or flavones.
Reduction: Reduction reactions can convert it into dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Flavanones, flavones.
Reduction: Dihydrochalcones.
Substitution: Halogenated chalcones.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Exhibits significant antioxidant activity, protecting cells from oxidative stress.
Medicine: Investigated for its anticancer properties, showing potential in inhibiting the growth of cancer cells.
Industry: Utilized in the development of natural dyes and pigments due to its vibrant color.
Mechanism of Action
The biological activity of 3-(3-hydroxy-4-methoxyphenyl)-1-phenyl-2-propen-1-one is primarily attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes like COX-2.
Comparison with Similar Compounds
- (E)-3-Hydroxy-4-methoxycinnamic acid
- (E)-3-Hydroxy-4-methoxybenzaldehyde
- (E)-3-Hydroxy-4-methoxyphenylacetic acid
Comparison: While these compounds share similar functional groups, 3-(3-hydroxy-4-methoxyphenyl)-1-phenyl-2-propen-1-one is unique due to its chalcone backbone, which imparts distinct biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C16H14O3 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
(E)-3-(3-hydroxy-4-methoxyphenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O3/c1-19-16-10-8-12(11-15(16)18)7-9-14(17)13-5-3-2-4-6-13/h2-11,18H,1H3/b9-7+ |
InChI Key |
MSKJHPDSPSWNCA-VQHVLOKHSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)O |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(diethylamino)-2-oxoethyl]benzamide](/img/structure/B262415.png)

![2-{3-nitrophenyl}-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B262419.png)
![4-[(3-Chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine](/img/structure/B262422.png)




![2-[(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B262431.png)
![5-[(2-bromobenzoyl)amino]-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262433.png)
![5-[(2-bromobenzoyl)amino]-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262434.png)



